molecular formula C10H12ClFIN B2534889 N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride CAS No. 2378503-75-2

N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride

Cat. No. B2534889
CAS RN: 2378503-75-2
M. Wt: 327.57
InChI Key: FAQPWZDCSISWDQ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride is a chemical compound with the molecular formula C~6~H~5~FIN·HCl . It falls within the category of organic compounds and is commonly used in pharmaceutical research and testing .


Synthesis Analysis

The synthesis of this compound involves the introduction of a cyclobutyl group, a fluorine atom, and an iodine atom onto an aniline ring. Specific synthetic pathways and reagents would need to be explored in relevant literature .


Molecular Structure Analysis

The molecular structure of N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride consists of a four-membered cyclobutyl ring attached to a phenyl ring. The fluorine and iodine atoms are positioned ortho to each other on the phenyl ring. The hydrochloride salt forms due to the presence of the protonated amino group. A visual representation of the structure can be found in the ChemSpider database .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution reactions, nucleophilic additions, and coupling reactions. Investigating its reactivity with different reagents and conditions would provide further insights .


Physical And Chemical Properties Analysis

  • Spectral Data : Obtain IR, NMR, and mass spectrometry data for characterization .

Scientific Research Applications

Synthetic Applications

Quinols as Novel Therapeutic Agents : The interaction of 2-iodoaniline derivatives with arylsulfonyl chlorides, followed by Sonogashira couplings, has been utilized in the synthesis of antitumor compounds. These compounds exhibit selective in vitro inhibition of cancer cell lines, highlighting the potential of N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride in the development of new cancer therapies (McCarroll et al., 2007).

Photochemistry of Haloanilines : Studies on the photochemistry of haloanilines, including derivatives similar to N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride, have provided insights into synthetic methods via photogenerated phenyl cations and the photodegradation of halogenated aromatic pollutants. This research has implications for environmental chemistry and the development of light-activated organic synthesis strategies (Freccero et al., 2003).

Drug Development

Antiviral Research : Cyclobutane derivatives, which can be synthesized from compounds related to N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride, have shown promising results in antiviral research. Specifically, cyclobutyl nucleosides have demonstrated a broad spectrum of antiviral activity, highlighting their potential as scaffolds for developing new antiviral drugs (Hisaki et al., 1999).

Material Science

Polymer-Conjugated Auger Electron Emitters : The development of polymer-conjugated systems containing iodine and related elements for targeted cancer therapy illustrates the versatility of haloaniline derivatives in material science. These systems can selectively deliver potent ionizing radiation to cancer cells, minimizing damage to healthy tissue (Sedláček et al., 2011).

Environmental Chemistry

Halogenated Biphenyls Study : Research on halogenated biphenyls, including derivatives similar to N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride, has contributed to our understanding of environmental pollutants. These studies have implications for assessing the impact of halogenated compounds on human health and the environment (Bandiera et al., 1982).

Mechanism of Action

The precise mechanism of action for N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride would depend on its intended use. It could act as a precursor for other compounds or exhibit specific biological activities. Further studies are necessary to elucidate its mechanisms .

Safety and Hazards

  • Environmental Impact : Consider its environmental persistence and potential hazards .

Future Directions

  • Process Optimization : Optimize synthesis routes for scalability and efficiency .

properties

IUPAC Name

N-cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FIN.ClH/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8;/h4-6,8,13H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQPWZDCSISWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=C(C=C(C=C2)F)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclobutyl-4-fluoro-2-iodoaniline;hydrochloride

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